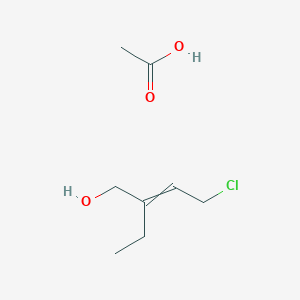
Acetic acid;4-chloro-2-ethylbut-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;4-chloro-2-ethylbut-2-en-1-ol is a chemical compound with the molecular formula C6H11ClO2. It is known for its unique structure, which combines an acetic acid moiety with a chlorinated ethylbutenol group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-chloro-2-ethylbut-2-en-1-ol typically involves the chlorination of 2-ethylbut-2-en-1-ol followed by esterification with acetic acid. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The chlorination step can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;4-chloro-2-ethylbut-2-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Acetic acid;4-chloro-2-ethylbut-2-en-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of acetic acid;4-chloro-2-ethylbut-2-en-1-ol involves its interaction with molecular targets through its functional groups The acetic acid moiety can participate in hydrogen bonding and acid-base interactions, while the chlorinated ethylbutenol group can undergo various chemical transformations
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid;4-chloro-2-ethylbut-2-en-1-ol: Unique due to its specific combination of functional groups.
Acetic acid;4-chloro-2-ethylbutanol: Lacks the double bond present in this compound.
Acetic acid;4-chloro-2-methylbut-2-en-1-ol: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific combination of an acetic acid moiety with a chlorinated ethylbutenol group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
65305-57-9 |
|---|---|
Molekularformel |
C8H15ClO3 |
Molekulargewicht |
194.65 g/mol |
IUPAC-Name |
acetic acid;4-chloro-2-ethylbut-2-en-1-ol |
InChI |
InChI=1S/C6H11ClO.C2H4O2/c1-2-6(5-8)3-4-7;1-2(3)4/h3,8H,2,4-5H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
VPHHNKXEOYAFSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CCCl)CO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















